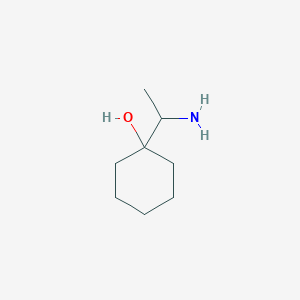

1-(1-Aminoethyl)cyclohexan-1-ol

Description

1-(1-Aminoethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring an aminoethyl substituent at the 1-position of the cyclohexane ring. These analogs often exhibit pharmacological activity due to their stereochemistry, substituent positions, and conformational flexibility .

Properties

IUPAC Name |

1-(1-aminoethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(9)8(10)5-3-2-4-6-8/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYABBZGBVUCORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCCC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

- Tramadol (1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexan-1-ol): Substituted with a m-methoxyphenyl and dimethylaminomethyl group. The trans-isomer shows higher analgesic activity than the cis-isomer, mimicking morphine’s geometry .

- Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol): Contains a 4-methoxyphenyl group and dimethylaminoethyl chain. Unique bicyclic structure contributes to its atypical antidepressant profile .

- 1-(Trifluoromethyl) Derivatives (e.g., Compounds 17, 18 in ): Trifluoromethyl groups enhance lipophilicity and metabolic stability compared to aminoethyl analogs .

- 1-(Aminomethyl)-3-ethylcyclohexan-1-ol (CAS 1340115-97-0): Ethyl and aminomethyl substituents influence solubility and bioavailability .

Table 1: Structural and Physicochemical Comparisons

Pharmacological and Conformational Comparisons

- Activity :

- Conformational Studies: 1-Methylcyclohexanol derivatives adopt chair conformations, with substituent axial/equatorial preferences affecting receptor binding . Trifluoromethyl groups induce steric hindrance, altering ring puckering and hydrogen-bonding capacity .

Preparation Methods

Nitroaldol (Henry) Reaction as a Precursor

The Henry reaction forms β-nitro alcohols, which are reduced to β-amino alcohols. For 1-(1-aminoethyl)cyclohexan-1-ol, cyclohexanone reacts with nitroethane under basic conditions to yield 1-(nitromethyl)cyclohexan-1-ol (CID 137845). Subsequent hydrogenation with Pd/C or Raney Ni in methanol at 20–50°C under 1–20 atm H₂ produces the target amine.

Key Data:

| Starting Material | Catalyst | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| 1-(Nitromethyl)cyclohexan-1-ol | Pd/C (10%) | Methanol | 25°C | 1 atm | 80% |

| Cyclohexanone + nitroethane | KOH | THF | 30°C | N/A | 75% |

Mechanistic Insight:

- Nitroaldol Step: Base-mediated deprotonation of nitroethane generates a nitronate, which attacks cyclohexanone’s carbonyl carbon.

- Hydrogenation: The nitro group is reduced to an amine via Pd-catalyzed H₂ transfer, preserving the cyclohexanol framework.

Reductive Amination of Cyclohexanone Derivatives

Imine Formation and Reduction

Cyclohexanone is condensed with ethylamine to form an imine intermediate, which is reduced using NaBH₃CN or H₂/Pd. This method avoids nitro intermediates but requires strict anhydrous conditions.

Optimized Protocol:

- Cyclohexanone (1 eq) + ethylamine (1.2 eq) in toluene, reflux for 6 hr.

- Add NaBH₃CN (1.5 eq) at 0°C, stir for 12 hr.

- Isolate via aqueous workup (HCl/NaOH).

Yield: 68%.

Limitations:

- Racemization at the β-carbon occurs without chiral catalysts.

- Over-reduction to cyclohexane observed at high H₂ pressures.

Biocatalytic Cascades for Stereoselective Synthesis

Enantioselective Reductive Amination

A 2022 study demonstrated a one-pot cascade using ene-reductases (EReds) and imine reductases (IReds) to convert cyclohexenone to this compound with >99% enantiomeric excess (ee).

Conditions:

- EReds (OYE2): Reduce cyclohexenone to cyclohexanone.

- IReds (IRED-10): Catalyze reductive amination with ethylamine.

- Cofactor: NADPH regenerated via formate dehydrogenase.

Yield: 94%.

Advantages:

Nitro Group Reduction in Multistep Syntheses

Gabapentin Analogue Routes

Patents describe 1-(aminomethyl)cyclohexyl-acetic acid (gabapentin) synthesis via nitro intermediates. Adapting this for this compound:

- Cyclohexanone + diethyl phosphonoacetate → Cyclohexylidene acetate.

- Michael addition with nitroethane → Nitroalkane.

- Hydrogenation → Target amine.

Critical Step:

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 80 | Low | High | $$ |

| Reductive Amination | 68 | Moderate | Moderate | $ |

| Biocatalytic | 94 | High (ee >99%) | High | $$$ |

| Gabapentin-Adjacent | 75 | Low | High | $$ |

Emerging Techniques and Challenges

Photoredox Catalysis

Recent advances use visible light to drive nitro reductions, though yields for cyclohexanol derivatives remain suboptimal (≤50%).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Aminoethyl)cyclohexan-1-ol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-acetylcyclohexan-1-ol using catalysts like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6). Temperature control (25–40°C) and solvent selection (e.g., methanol or ethanol) are critical to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Reaction progress should be monitored using TLC or HPLC .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer :

- FT-IR : Confirm hydroxyl (-OH, ~3200–3600 cm⁻¹) and amine (-NH, ~3300 cm⁻¹) stretches.

- NMR : ¹H NMR (CDCl₃) should show signals for the cyclohexane protons (δ 1.2–2.1 ppm), the aminethyl group (δ 2.5–3.0 ppm), and the hydroxyl proton (δ 1.8–2.5 ppm, broad). ¹³C NMR identifies quaternary carbons adjacent to functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 158.2) .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Conduct regular stability assays (HPLC purity checks) under varying pH and temperature conditions. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., overlapping NMR signals) in derivatives of this compound?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals and COSY to identify scalar couplings between protons.

- Dynamic NMR : Analyze temperature-dependent shifts to distinguish conformational isomers.

- X-ray Crystallography : Resolve ambiguous stereochemistry by determining the crystal structure .

Q. What computational approaches predict the biological interactions of this compound with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., amine oxidases).

- QSAR Modeling : Train models on structural analogs (e.g., cyclohexanol derivatives with aminoethyl groups) to predict activity. Validate with in vitro assays (e.g., enzyme inhibition studies) .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Steric Effects : The bulky cyclohexane ring directs reactions to the less hindered aminethyl group (e.g., acylation at the amine).

- Electronic Effects : The hydroxyl group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic substitution. Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., oxidation or dimerization)?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine with Boc (tert-butoxycarbonyl) or the hydroxyl with TBS (tert-butyldimethylsilyl) groups.

- Reaction Solvent : Use aprotic solvents (e.g., DMF, THF) to reduce proton exchange and dimerization.

- Catalytic Control : Employ palladium or ruthenium catalysts for selective hydrogenation/oxidation .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the biological activity of this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm IC₅₀ values.

- Orthogonal Assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) binding kinetics.

- Meta-Analysis : Compare structural trends in PubChem BioAssay data (e.g., AID 1259401) to identify outliers .

Q. What experimental controls are critical when studying the toxicity profile of this compound?

- Methodological Answer :

- Negative Controls : Use vehicle-only (e.g., DMSO) and structurally inert analogs (e.g., cyclohexanol).

- Positive Controls : Include known toxicants (e.g., cycloheximide for cytotoxicity).

- In Vivo Models : Validate in zebrafish embryos (FET assay) or C. elegans before mammalian studies .

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | NaBH3CN (pH 4–6) | Reduces imine side products | |

| Solvent | Methanol | Enhances solubility | |

| Temperature | 30°C | Balances kinetics/stability | |

| Purification | Silica gel chromatography | Removes unreacted starting material |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.